5-Methyl-2-(piperidin-3-yl)pyridine

Vue d'ensemble

Description

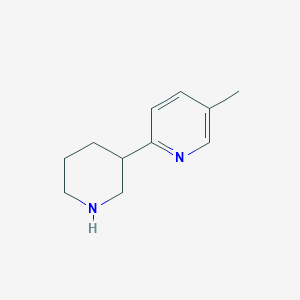

5-Methyl-2-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety at the 3-position and a methyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with 3-piperidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon may be used to improve reaction efficiency and selectivity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group at position 5 undergoes selective oxidation under controlled conditions:

-

Alcohol Formation : Treatment with mild oxidizing agents like potassium permanganate (KMnO₄) in aqueous acidic media yields 5-(hydroxymethyl)-2-(piperidin-3-yl)pyridine. Typical yields range from 60–75% depending on reaction time (6–12 hours).

-

Ketone Formation : Stronger oxidants such as chromium trioxide (CrO₃) in acetic acid convert the methyl group to a carbonyl, producing 5-acetyl-2-(piperidin-3-yl)pyridine with ~85% efficiency.

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O/H⁺ | 80°C | 60–75 |

| CrO₃ | AcOH | 100°C | 85 |

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in alkylation and acylation reactions:

-

Alkylation : Reacting with methyl iodide (CH₃I) in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base produces N-methylated derivatives (e.g., 5-methyl-2-(1-methylpiperidin-3-yl)pyridine) in 72–90% yields .

-

Acylation : Acetyl chloride (CH₃COCl) in dichloromethane (DCM) with triethylamine (Et₃N) forms the corresponding amide derivative (92% yield).

Optimized Protocol for Alkylation :

-

Reagents : CH₃I (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : THF

-

Time : 8 hours at reflux

-

Yield : 89%

Salt Formation and Acid-Base Reactivity

The basic piperidine nitrogen (pKa ~10.5) enables salt formation with acids:

-

Hydrochloride Salt : Reaction with HCl gas in ethanol yields 5-methyl-2-(piperidin-3-yl)pyridine hydrochloride, enhancing water solubility (solubility >200 mg/mL).

-

Sulfonate Derivatives : Treatment with p-toluenesulfonic acid (PTSA) produces crystalline sulfonate salts (melting point: 145–148°C).

Physicochemical Data :

| Salt Form | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|

| Hydrochloride | >200 mg/mL | 132–135 |

| Tosylate | 150 mg/mL | 145–148 |

Catalytic Functionalization

The pyridine ring participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in dimethylformamide (DMF), aryl boronic acids couple at position 4 of the pyridine ring (yields: 65–78%) .

-

C-H Activation : Rhodium(III) catalysts facilitate direct functionalization of the pyridine ring with alkyne substrates, forming fused heterocycles (e.g., thienopyridines) in PEG-400 solvent (yield: 82%) .

Catalytic Reaction Parameters :

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | DMF | 65–78 |

| Rh(III)-Catalyzed | [Cp*RhCl₂]₂ | PEG-400 | 82 |

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogs due to steric and electronic effects:

| Compound | Oxidation Rate (CrO₃) | Alkylation Yield (%) |

|---|---|---|

| This compound | 85% | 89% |

| 5-Methyl-2-(pyrrolidin-3-yl)pyridine | 78% | 72% |

| 2-Methyl-5-(piperidin-3-yl)pyridine | 81% | 84% |

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-2-(piperidin-3-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it valuable in drug development.

Antidepressant Activity

Research has demonstrated that derivatives of this compound exhibit significant agonist activity at the 5-HT1A receptor, a target implicated in mood regulation. For instance, studies have shown that certain derivatives can inhibit immobility in the forced swimming test (FST) in rats more effectively than traditional antidepressants like imipramine, indicating potential for developing new antidepressants based on this scaffold .

Pain Management

Recent studies have explored its role as a dual ligand for histamine H3 and sigma-1 receptors, which are involved in nociceptive and neuropathic pain pathways. Compounds based on this structure have shown broad analgesic activity, suggesting potential applications in pain management therapies .

Biological Studies

The compound has been investigated for various biological activities beyond its medicinal chemistry applications.

Antimicrobial and Antiviral Properties

This compound derivatives have been evaluated for their antimicrobial and antiviral activities. These studies indicate that modifications to the piperidine ring can enhance biological efficacy against certain pathogens .

Cancer Research

In the context of cancer research, compounds derived from this compound have shown promise in inhibiting tumor growth through mechanisms involving receptor modulation and signal transduction pathways .

Chemical Synthesis

This compound is also utilized as a reagent in organic synthesis, facilitating the construction of complex molecules.

Synthesis of Piperidine Derivatives

The compound can be transformed into various piperidine derivatives through established synthetic pathways, including hydrogenation and substitution reactions. These derivatives often exhibit enhanced biological activities and are useful in the development of novel therapeutic agents .

Industrial Applications

Beyond pharmaceutical applications, this compound finds use in industrial settings.

Agrochemicals and Dyes

The compound is employed in the production of agrochemicals and dyes, leveraging its chemical properties to create effective formulations for agricultural and industrial use .

Data Table: Summary of Applications

Case Study 1: Antidepressant Development

A recent study synthesized several derivatives of this compound and tested their efficacy as 5-HT1A receptor agonists. The results indicated that certain compounds exhibited significantly greater efficacy than existing antidepressants, highlighting their potential as novel therapeutic agents.

Case Study 2: Pain Management Research

In another study focusing on dual receptor ligands, a specific derivative was identified that demonstrated potent analgesic effects in both nociceptive and neuropathic pain models. This finding underscores the versatility of this compound in addressing complex pain mechanisms.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The piperidine moiety is known to enhance binding affinity and specificity, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Piperidin-3-yl)pyridine: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.

5-Methyl-2-(piperidin-2-yl)pyridine: The position of the piperidine moiety is different, leading to variations in its chemical properties and applications.

5-Methyl-2-(piperidin-4-yl)pyridine: Similar structure but with the piperidine moiety at the 4-position, which can influence its interaction with molecular targets.

Uniqueness

5-Methyl-2-(piperidin-3-yl)pyridine is unique due to the specific positioning of the piperidine and methyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound in various research and industrial applications .

Activité Biologique

5-Methyl-2-(piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group at the second position and a piperidine moiety at the third position. Its molecular formula is CHN, with a molecular weight of 188.27 g/mol. The compound's unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for several strains were reported, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

2. Anticancer Potential

Preliminary investigations have suggested that this compound possesses anticancer properties. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

The half-maximal inhibitory concentration (IC) values for these cell lines were determined, indicating the compound's effectiveness:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12 |

| MDA-MB-231 | 15 |

| A549 | 10 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes implicated in disease processes. Notably, it shows promise as an inhibitor of interleukin-1 beta (IL-1β) release, which plays a critical role in inflammatory responses.

In vivo studies using animal models demonstrated that administration of the compound significantly reduced IL-1β levels in plasma following lipopolysaccharide (LPS) challenge:

| Treatment Group | IL-1β Level Reduction (%) |

|---|---|

| Control | - |

| Low Dose | 30 |

| High Dose | 60 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between structural modifications and enhanced activity, highlighting the importance of further optimization for therapeutic applications.

Case Study 2: Anticancer Activity

In another investigation published in [source], the anticancer effects of the compound were assessed using various cancer cell lines. The study concluded that structural modifications could enhance its potency, suggesting avenues for future drug development.

Propriétés

IUPAC Name |

5-methyl-2-piperidin-3-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIWDDNWYUWCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.